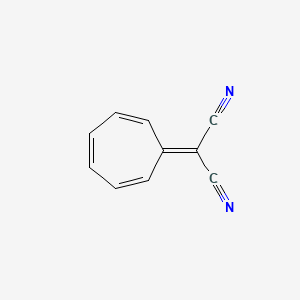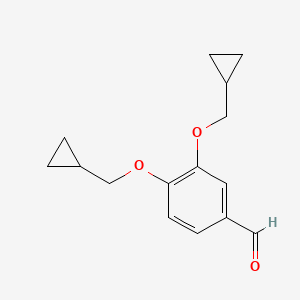
3,4-Bis(cyclopropylmethoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis(cyclopropylmethoxy)benzaldehyde: is a chemical compound with the molecular formula C15H18O3 and a molecular weight of 246.3 g/mol It is a derivative of benzaldehyde, where the 3 and 4 positions on the benzene ring are substituted with cyclopropylmethoxy groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(cyclopropylmethoxy)benzaldehyde typically involves the following steps :
Alkylation: 3,4-Dihydroxybenzaldehyde is reacted with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. Acetonitrile is often used as the solvent due to its polar aprotic nature, which enhances nucleophilic substitution.
Oxidation: The resulting product is then oxidized using sodium chlorite to form the corresponding acid.
Purification: The final product is purified through recrystallization or other suitable methods to achieve the desired purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions: 3,4-Bis(cyclopropylmethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Sodium chlorite is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Bases like potassium carbonate and solvents like acetonitrile are often used.
Major Products Formed:
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 3,4-Bis(cyclopropylmethoxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: This compound is studied for its potential biological activities. It is an impurity in the synthesis of roflumilast, a phosphodiesterase 4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its role as an intermediate makes it important for the synthesis of various active pharmaceutical ingredients.
作用機序
The mechanism of action of 3,4-Bis(cyclopropylmethoxy)benzaldehyde is not well-documented. as an impurity in the synthesis of roflumilast, it may interact with phosphodiesterase 4 (PDE4) enzymes. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP) in many cell types, and inhibition of PDE4 leads to increased levels of cAMP, which can have various therapeutic effects .
類似化合物との比較
3,4-Dihydroxybenzaldehyde: The precursor in the synthesis of 3,4-Bis(cyclopropylmethoxy)benzaldehyde.
Roflumilast: A PDE4 inhibitor used in the treatment of COPD and asthma, where this compound is an impurity in its synthesis.
Uniqueness: this compound is unique due to its dual cyclopropylmethoxy substitutions on the benzene ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
特性
分子式 |
C15H18O3 |
|---|---|
分子量 |
246.30 g/mol |
IUPAC名 |
3,4-bis(cyclopropylmethoxy)benzaldehyde |
InChI |
InChI=1S/C15H18O3/c16-8-13-5-6-14(17-9-11-1-2-11)15(7-13)18-10-12-3-4-12/h5-8,11-12H,1-4,9-10H2 |
InChIキー |
TYQLNIUZKKAOHO-UHFFFAOYSA-N |
正規SMILES |
C1CC1COC2=C(C=C(C=C2)C=O)OCC3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




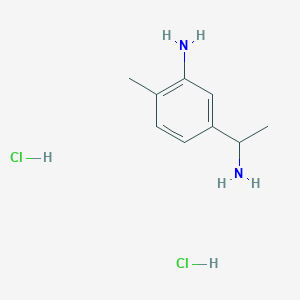
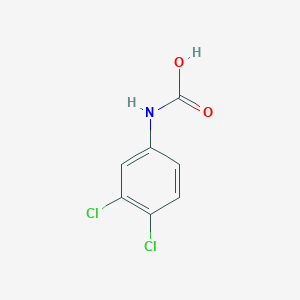
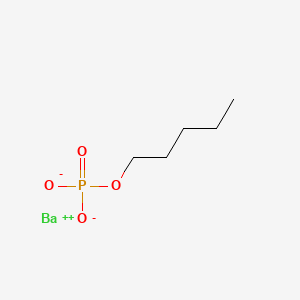

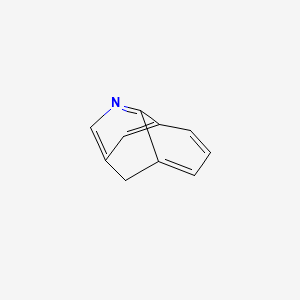
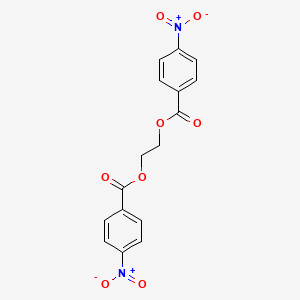
![[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12,15-triacetyloxy-1,9,11,16-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13833156.png)
![[(3S,4R,5S,6R)-5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[(2S,3R,4S,5R)-3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B13833161.png)
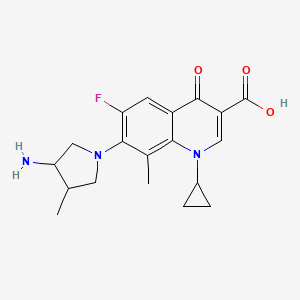

![sodium;[(2R,3S,4R,5R)-5-[6-[[(1S)-1,2-dicarboxyethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13833174.png)
